

An In-depth Technical Guide to 4-Ethylpyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylpyridine**

Cat. No.: **B7769192**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Ethylpyridine**, its synthesis, and its applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical Structure and Identification

4-Ethylpyridine is an organic compound featuring a pyridine ring substituted with an ethyl group at the fourth position.

- IUPAC Name: **4-ethylpyridine**
- Chemical Formula: C_7H_9N ^[1]
- Canonical SMILES: CCC1=CC=NC=C1
- InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethylpyridine** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	107.15 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Obnoxious, unpleasant	[3]
Melting Point	-41 °C	[4]
Boiling Point	167-170 °C	[5]
Density	0.942 g/mL at 25 °C	
Solubility in Water	34 g/L	
pKa	5.87 (25 °C)	
Flash Point	50 °C (closed cup)	[6]

Synthesis of 4-Ethylpyridine

4-Ethylpyridine can be synthesized through various methods. Two common laboratory-scale preparations are detailed below.

Synthesis from Pyridine, Acetic Anhydride, and Zinc

This method involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.
- **Addition of Zinc:** While stirring, add 300 g of zinc dust in small portions over 3 hours. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling as the reaction is exothermic.
- **Reflux:** After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions, followed by refluxing with stirring for 30 minutes. Finally, add a third portion of 180 g of zinc dust and continue to reflux for an additional 30 minutes.

- Work-up: Cool the reaction mixture and cautiously neutralize it with a 40% aqueous solution of sodium hydroxide.
- Purification: Steam distill the mixture and collect approximately 3 L of distillate. Saturate the distillate with solid potassium carbonate. Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic layers and purify by fractional distillation.

Wolff-Kishner Reduction of 4-Acetylpyridine

This reaction converts the carbonyl group of 4-acetylpyridine into a methylene group.

- Hydrazone Formation: To a solution of 4-acetylpyridine (1 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (2-4 equivalents). Heat the mixture to about 100 °C for 1 hour to form the hydrazone.
- Reduction: Add a strong base, such as potassium hydroxide (6-10 equivalents), to the reaction mixture. Increase the temperature to 180-200 °C and reflux for 2-5 hours, or until the evolution of nitrogen gas ceases.
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like diethyl ether.
- Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Chemical Reactivity

The chemical reactivity of **4-Ethylpyridine** is influenced by the pyridine ring and the ethyl substituent.

Reactions at the Pyridine Ring

- Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. The stability of the intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, favors substitution at these positions.^[7]

- Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom.^[8] Harsh reaction conditions are typically required, and substitution, when it occurs, is directed to the C3 position.

Reactions of the Ethyl Group

- Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group (isonicotinic acid) using appropriate oxidizing agents. For instance, oxidation of 5-ethyl-2-methylpyridine to 6-methylpyridyl-3-acetic acid has been demonstrated using *Pseudomonas oleovorans*.^[9] The synthesis of isonicotinic acid, a precursor to the drug isoniazid, can be achieved through the oxidation of 4-methylpyridine (a related compound) using agents like nitric acid or through ammonoxidation followed by hydrolysis.^[10]
- Free Radical Reactions: The benzylic-like protons on the carbon adjacent to the pyridine ring are susceptible to free radical abstraction, which can initiate further reactions at the ethyl group.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

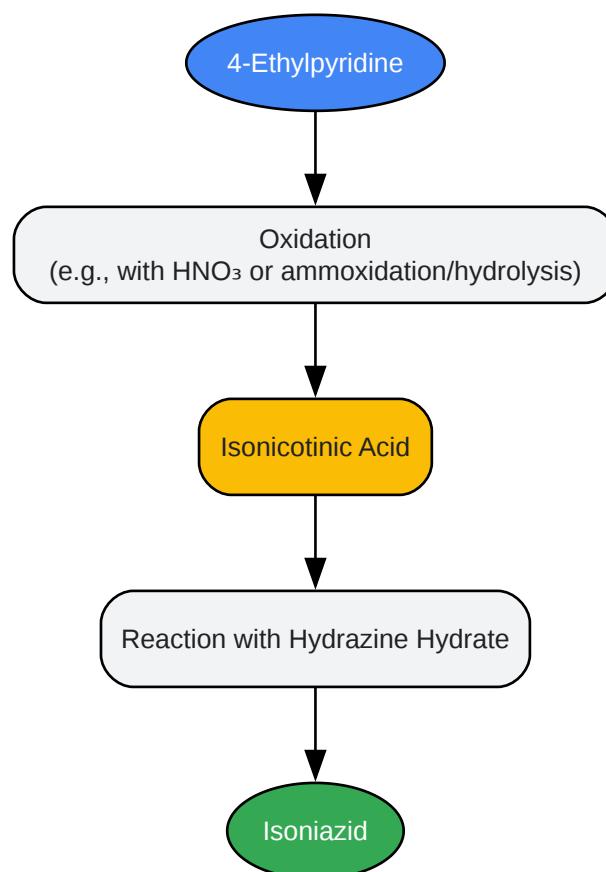
- Sample Preparation: Dissolve 5-25 mg of **4-Ethylpyridine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube. For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- Instrument Parameters (Typical for a 300 MHz spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans (NS): 16-64
 - Spectral Width (SWH): ~15 ppm
 - Acquisition Time (AQ): ~3-4 seconds

- Relaxation Delay (D1): 1-5 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (zgpg30)
 - Number of Scans (NS): 1024 or more, depending on concentration
 - Spectral Width (SWH): ~220 ppm
 - Acquisition Time (AQ): ~1-2 seconds
 - Relaxation Delay (D1): 2-5 seconds
- Referencing: The spectra are typically referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **4-Ethylpyridine** is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background Correction: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Applications in Drug Development


4-Ethylpyridine and its derivatives are important building blocks in the synthesis of various pharmaceuticals.[1] A prominent example is its role as a precursor in the synthesis of

isonicotinic acid, which is a key intermediate for the production of the anti-tuberculosis drug isoniazid.[12][13]

Isoniazid: A 4-Ethylpyridine-Derived Drug

Isoniazid is a first-line medication for the treatment of tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[14][15]

The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system of *Mycobacterium tuberculosis*.[14][15] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[14][15] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[14]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylpyridine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769192#4-ethylpyridine-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com